molecular formula C15H22F2N2O2 B13859538 1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine

1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine

Cat. No.: B13859538
M. Wt: 300.34 g/mol
InChI Key: IREIMYRIFHIJAG-UHFFFAOYSA-N
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Description

Desfluoro Fluvoxamine is a derivative of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression . This compound is structurally similar to fluvoxamine but lacks a fluorine atom, which may influence its pharmacological properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro Fluvoxamine typically involves the modification of the fluvoxamine structure to remove the fluorine atom. This can be achieved through various chemical reactions, including dehalogenation processes. Specific details on the synthetic routes and reaction conditions for Desfluoro Fluvoxamine are not widely documented in the literature .

Industrial Production Methods: Industrial production methods for Desfluoro Fluvoxamine would likely follow similar protocols to those used for fluvoxamine, with adjustments to account for the absence of the fluorine atom. This may involve large-scale dehalogenation reactions under controlled conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Desfluoro Fluvoxamine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

Desfluoro Fluvoxamine likely exerts its effects through mechanisms similar to fluvoxamine, which involves the inhibition of serotonin reuptake at the sodium-dependent serotonin transporter (SERT) on neuronal membranes. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonergic neurotransmission . Additionally, it may interact with sigma-1 receptors, which play a role in modulating inflammation and neuroprotection .

Comparison with Similar Compounds

Uniqueness: Desfluoro Fluvoxamine is unique due to the absence of the fluorine atom, which may influence its pharmacological profile and interactions with biological targets. This structural difference can lead to variations in efficacy, side effects, and therapeutic applications compared to other SSRIs .

Properties

Molecular Formula

C15H22F2N2O2

Molecular Weight

300.34 g/mol

IUPAC Name

2-[[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3

InChI Key

IREIMYRIFHIJAG-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

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